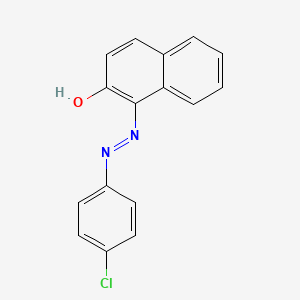
2-Naphthol, 1-(p-chlorophenylazo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthol, 1-(p-chlorophenylazo)-, also known as 1-(4-chlorophenylazo)-2-naphthol, is an organic compound with the molecular formula C16H11ClN2O. It is a derivative of 2-naphthol, where the hydrogen atom at the 1-position is replaced by a p-chlorophenylazo group. This compound is known for its vibrant color and is commonly used as a dye and pigment in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthol, 1-(p-chlorophenylazo)- typically involves the diazotization of p-chloroaniline followed by coupling with 2-naphthol. The reaction conditions are as follows:
- p-Chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-naphthol in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of 2-Naphthol, 1-(p-chlorophenylazo)- follows a similar synthetic route but on a larger scale. The process involves:
- Large-scale diazotization of p-chloroaniline.
- Efficient coupling with 2-naphthol under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthol, 1-(p-chlorophenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the naphthol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
p-Chloroaniline and 2-amino-1-naphthol.Substitution: Halogenated or nitrated derivatives of 2-naphthol.
Wissenschaftliche Forschungsanwendungen
2-Naphthol, 1-(p-chlorophenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of various organic compounds.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used as a pigment in printing inks, textiles, and plastics
Wirkmechanismus
The mechanism of action of 2-Naphthol, 1-(p-chlorophenylazo)- involves its interaction with molecular targets through its azo group. The compound can undergo tautomerism, leading to the formation of different isomers that can interact with various biological pathways. The azo group can also participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sudan I: 1-Phenylazo-2-naphthol
Sudan II: 1-(2,4-Dimethylphenylazo)-2-naphthol
Sudan III: 1-(4-Phenylazo)-2-naphthol
Sudan IV: 1-(2,5-Dimethylphenylazo)-2-naphthol
Uniqueness
2-Naphthol, 1-(p-chlorophenylazo)- is unique due to the presence of the p-chlorophenyl group, which imparts distinct chemical and physical properties. This substitution enhances its stability and color properties, making it particularly useful in industrial applications .
Eigenschaften
CAS-Nummer |
10149-93-6 |
|---|---|
Molekularformel |
C16H11ClN2O |
Molekulargewicht |
282.72 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H11ClN2O/c17-12-6-8-13(9-7-12)18-19-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,20H |
InChI-Schlüssel |
YDEBPHALQZHQLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


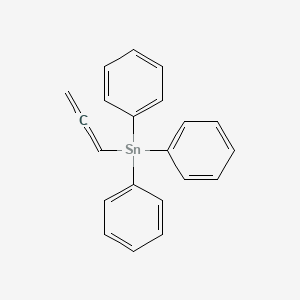

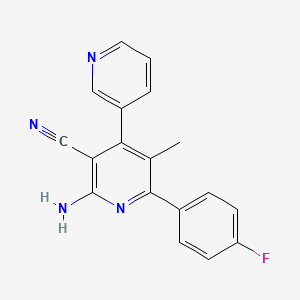
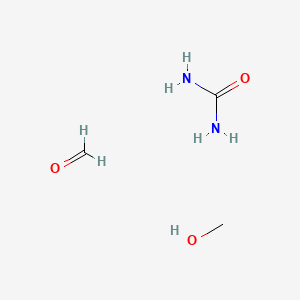

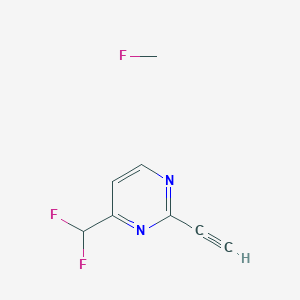
![8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167379.png)
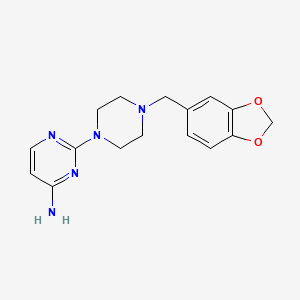
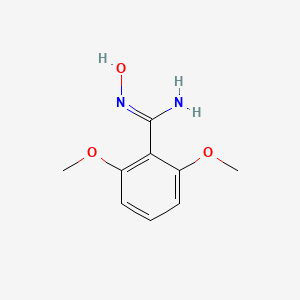
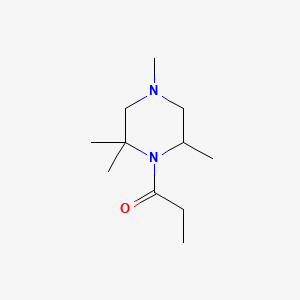
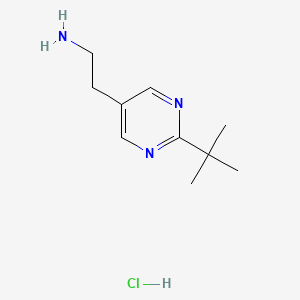
![ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate](/img/structure/B14167426.png)
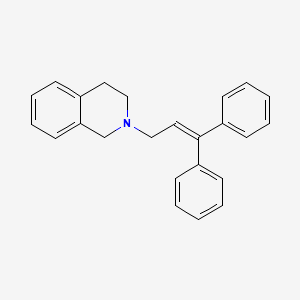
![Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate](/img/structure/B14167441.png)
